3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is fused with various functional groups such as chloro, methyl, ethoxy, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of Substituents: The chloro, methyl, ethoxy, and methoxy groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require specialized equipment to handle the complex reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The chloro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for substitution
Properties
Molecular Formula |
C24H24ClN3O3S |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H24ClN3O3S/c1-4-31-21-8-6-16(9-22(21)30-3)18-11-23(29)28-13-27(14-32-24(28)19(18)12-26)17-7-5-15(2)20(25)10-17/h5-10,18H,4,11,13-14H2,1-3H3 |
InChI Key |
PNTKQPFDPYSQCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.